molecular formula C4H8ClNO B1365508 2-(Dimethylamino)acetyl chloride CAS No. 51552-16-0

2-(Dimethylamino)acetyl chloride

Cat. No. B1365508
Key on ui cas rn: 51552-16-0
M. Wt: 121.56 g/mol
InChI Key: VTYRPALGSNDUQQ-UHFFFAOYSA-N
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Patent
US07776867B2

Procedure details

Into a 100 mL round bottom flask was placed 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine 65 (438 mg, 2 mmol), dichloromethane (30 mL), diisopropylethylamine (517 mg, 4 mmol), and 2-(dimethylamino)acetyl chloride (267 mg, 2.2 mmol). The reaction was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure. Saturated aqueous sodium bicarbonate was added (20 mL), and the mixture was extracted with ethyl acetate (3×50 mL). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude was purified on a silica-gel column using 0 to 20% methanol in dichloromethane as the solvent gradient. The product fractions were collected and concentrated to afford the title compound 66 as an orange oil. Mass found by LC-MS(+): 305 (M+H); calc. for C16H25BN2O3: 304.19.
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
517 mg
Type
reactant
Reaction Step Two
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[O:3]1.C(N(C(C)C)CC)(C)C.[CH3:26][N:27]([CH3:32])[CH2:28][C:29](Cl)=[O:30]>ClCCl>[CH3:26][N:27]([CH3:32])[CH2:28][C:29]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([B:4]2[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]2)=[CH:10][CH:11]=1)=[O:30]

Inputs

Step One
Name
Quantity
438 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N)C
Step Two
Name
Quantity
517 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
267 mg
Type
reactant
Smiles
CN(CC(=O)Cl)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate was added (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified on a silica-gel column
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(CC(=O)NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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